molecular formula C27H24F3NO4 B4043547 2-(3,4-dimethylphenyl)-2-oxo-1-phenylethyl 4-oxo-4-{[2-(trifluoromethyl)phenyl]amino}butanoate

2-(3,4-dimethylphenyl)-2-oxo-1-phenylethyl 4-oxo-4-{[2-(trifluoromethyl)phenyl]amino}butanoate

Cat. No.: B4043547
M. Wt: 483.5 g/mol
InChI Key: MJGGVUOTLQBAJQ-UHFFFAOYSA-N
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Description

2-(3,4-dimethylphenyl)-2-oxo-1-phenylethyl 4-oxo-4-{[2-(trifluoromethyl)phenyl]amino}butanoate is a useful research compound. Its molecular formula is C27H24F3NO4 and its molecular weight is 483.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 483.16574273 g/mol and the complexity rating of the compound is 734. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Organophosphorus Compounds

Studies on organophosphorus compounds have explored their reactivity and applications in synthesizing various chemical structures, including 3H-1,2-dithiole-3-thiones, which show potential in material science and pharmaceutical applications due to their unique chemical properties (Pedersen & Lawesson, 1974).

Butyrate Derivatives and Crystal Structures

Research into butyrate derivatives like allyl 2-acetyl-3-(phenylamino)butanoate has led to the synthesis and characterization of compounds with specific crystal structures. These studies are crucial for understanding molecular interactions and designing materials with desired physical and chemical properties (Jebas et al., 2013).

Kinetics and Mechanisms of Reactions

The kinetics and mechanisms of reactions involving similar compounds have been extensively studied, providing valuable insights into their reactivity and potential applications in catalysis and synthetic chemistry (Lollmahomed et al., 2006).

Molecular Wires and Photoluminescent Materials

Compounds with extended pi-conjugation systems have been investigated for their potential as molecular wires and photoluminescent materials. These studies are critical for the development of new electronic and optoelectronic devices (Wang et al., 2006).

Photocatalyzed Oxidation

Research into the photocatalyzed oxidation of creosote components, including dimethylphenols, highlights the potential environmental applications of similar compounds in treating and mineralizing toxic substances (Terzian & Serpone, 1995).

Properties

IUPAC Name

[2-(3,4-dimethylphenyl)-2-oxo-1-phenylethyl] 4-oxo-4-[2-(trifluoromethyl)anilino]butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24F3NO4/c1-17-12-13-20(16-18(17)2)25(34)26(19-8-4-3-5-9-19)35-24(33)15-14-23(32)31-22-11-7-6-10-21(22)27(28,29)30/h3-13,16,26H,14-15H2,1-2H3,(H,31,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJGGVUOTLQBAJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)C(C2=CC=CC=C2)OC(=O)CCC(=O)NC3=CC=CC=C3C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24F3NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3,4-dimethylphenyl)-2-oxo-1-phenylethyl 4-oxo-4-{[2-(trifluoromethyl)phenyl]amino}butanoate
Reactant of Route 2
2-(3,4-dimethylphenyl)-2-oxo-1-phenylethyl 4-oxo-4-{[2-(trifluoromethyl)phenyl]amino}butanoate
Reactant of Route 3
Reactant of Route 3
2-(3,4-dimethylphenyl)-2-oxo-1-phenylethyl 4-oxo-4-{[2-(trifluoromethyl)phenyl]amino}butanoate
Reactant of Route 4
Reactant of Route 4
2-(3,4-dimethylphenyl)-2-oxo-1-phenylethyl 4-oxo-4-{[2-(trifluoromethyl)phenyl]amino}butanoate
Reactant of Route 5
Reactant of Route 5
2-(3,4-dimethylphenyl)-2-oxo-1-phenylethyl 4-oxo-4-{[2-(trifluoromethyl)phenyl]amino}butanoate
Reactant of Route 6
Reactant of Route 6
2-(3,4-dimethylphenyl)-2-oxo-1-phenylethyl 4-oxo-4-{[2-(trifluoromethyl)phenyl]amino}butanoate

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